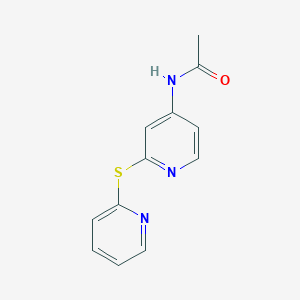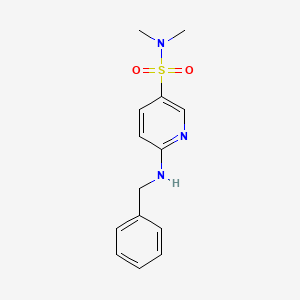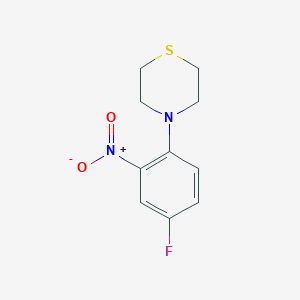
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of pyridinethione compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer and antiviral effects by inhibiting the activity of thiol-dependent enzymes, such as thioredoxin reductase and glutathione reductase. These enzymes are important for the maintenance of redox balance in cells and are overexpressed in cancer cells and virus-infected cells. By inhibiting the activity of these enzymes, this compound induces oxidative stress and apoptosis in cancer cells and inhibits the replication of viruses.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, this compound has been shown to possess antioxidant and neuroprotective properties. This compound has also been found to regulate the expression of genes involved in cell growth, cell cycle, and apoptosis. Furthermore, this compound has been shown to enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the advantages of N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide for lab experiments is its high purity and high yield synthesis method. This allows for reproducible and consistent results. Another advantage of this compound is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effect on thiol-dependent enzymes. Another direction is to investigate the potential of this compound for combination therapy with other chemotherapeutic agents. Furthermore, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the exploration of this compound in preclinical and clinical trials may provide valuable insights into its safety and efficacy for human use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various biochemical and physiological effects and has been found to possess anticancer, antiviral, and anti-inflammatory properties. The synthesis method of this compound is simple and efficient, and its broad spectrum of activity makes it a potential candidate for the treatment of various diseases. Future research on this compound may provide valuable insights into its mechanism of action, potential for combination therapy, and safety and efficacy for human use.
合成方法
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2-pyridinethiol with 4-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This method has been reported to yield high purity and high yield of this compound.
科学研究应用
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(2-pyridin-2-ylsulfanylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9(16)15-10-5-7-14-12(8-10)17-11-4-2-3-6-13-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAUUAVELZJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)
![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)